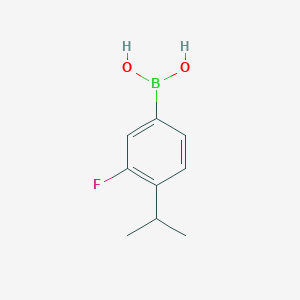

(3-Fluoro-4-isopropylphenyl)boronic acid

Description

(3-Fluoro-4-isopropylphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom at the 3-position and an isopropyl group at the 4-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, drug discovery, and materials science due to their ability to form reversible covalent bonds with diols and amines . The fluorine substituent enhances the compound’s Lewis acidity, while the bulky isopropyl group introduces steric effects that influence reactivity and binding interactions.

Properties

Molecular Formula |

C9H12BFO2 |

|---|---|

Molecular Weight |

182.00 g/mol |

IUPAC Name |

(3-fluoro-4-propan-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C9H12BFO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6,12-13H,1-2H3 |

InChI Key |

DMGOFKCOVHBXDC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)C)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-fluoro-4-(propan-2-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(propan-2-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of [3-fluoro-4-(propan-2-yl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[3-fluoro-4-(propan-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[3-fluoro-4-(propan-2-yl)phenyl]boronic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of [3-fluoro-4-(propan-2-yl)phenyl]boronic acid in various applications depends on its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological applications, the boronic acid group can interact with diols and other functional groups, forming reversible covalent bonds that modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa) and Reactivity

The fluorine atom at the 3-position acts as an electron-withdrawing group, lowering the pKa of the boronic acid compared to non-fluorinated analogs. For instance, (3-Fluoro-4-isopropylphenyl)boronic acid is expected to exhibit a lower pKa than 4-isopropylphenyl boronic acid (lacking fluorine), as electron-withdrawing substituents stabilize the conjugate boronate base . However, the isopropyl group at the 4-position is mildly electron-donating, which may partially counteract the fluorine’s effect. Similar trends are observed in fluorinated phenylboronic acids, where through-space stabilization plays a dominant role in pKa modulation .

In contrast, (4-Hydroxy-3-isopropylphenyl)boronic acid (CAS 1451390-86-5) replaces fluorine with a hydroxyl group, increasing polarity and enabling hydrogen bonding. This substitution raises the pKa due to the electron-donating nature of -OH, reducing Lewis acidity compared to the fluorinated analog .

Key Data Table: Substituent Impact on Properties

Note: Exact pKa values are extrapolated from similar compounds in cited studies.

Steric and Electronic Effects on Boronic Ester Formation

In studies of phenylboronic acid, equilibrium between boroxine trimers and esters is rapidly achieved in the presence of catechol and a base (e.g., Et3N) . For (3-Fluoro-4-isopropylphenyl)boronic acid, steric effects may shift equilibrium toward boroxine trimers unless excess base is added to stabilize the ester form .

Comparatively, (3-Ethyl-4-hydroxyphenyl)boronic acid (CAS 1641540-51-3) replaces isopropyl with a smaller ethyl group, reducing steric hindrance and favoring faster esterification .

Reactivity with Oxidizing Agents

Fluorinated boronic acids, such as 4-nitrophenyl boronic acid, undergo rapid oxidation by H2O2 to form phenolic products under basic conditions (pH ~11) . The electron-withdrawing fluorine in (3-Fluoro-4-isopropylphenyl)boronic acid likely accelerates oxidation compared to non-fluorinated analogs. However, steric hindrance from the isopropyl group may moderate reaction rates relative to smaller substrates like 4-nitrophenyl boronic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.